Dibenz(c,h)indeno(1,2,3-kl)acridine
Description
Contextualization within Polycyclic Aromatic Nitrogen Heterocycles (PANHs) and Polycyclic Aromatic Compounds (PACs) Research
Dibenz(c,h)indeno(1,2,3-kl)acridine is a member of the Polycyclic Aromatic Nitrogen Heterocycles (PANHs), a subgroup of the larger class of Polycyclic Aromatic Compounds (PACs). vu.nlmdpi.com PACs are a broad category of organic compounds characterized by the presence of two or more fused aromatic rings. vu.nlca.gov They are formed primarily through the incomplete combustion of organic materials such as coal, fossil fuels, and biomass. ca.goveuropa.eu
PANHs are distinguished from other PACs by the substitution of at least one carbon atom in the aromatic ring structure with a nitrogen atom. researchgate.netthieme-connect.com This incorporation of a nitrogen atom can significantly influence the molecule's chemical and physical properties, as well as its biological activity. researchgate.net The study of PANHs is a critical subset of PAC research because their environmental presence and potential health effects can differ from their non-heterocyclic counterparts. nih.govnih.gov
The International Agency for Research on Cancer (IARC) has classified several PACs as known, probable, or possible human carcinogens. ca.govcarexcanada.ca For instance, benzo[a]pyrene (B130552) is classified as a Group 1 carcinogen, while several other PAHs and PANHs, such as dibenz[a,h]acridine (B14076) and dibenz[c,h]acridine (B1219686), are listed as possibly carcinogenic to humans (Group 2B). carexcanada.canih.govairies.or.jp This highlights the importance of studying individual compounds within these classes to understand their specific risks.
Rationale for Academic Investigation of this compound as a Representative PANH
The academic investigation of this compound is driven by its status as a representative member of the PANH class and its potential environmental and health implications. ontosight.ai Research into this and similar complex PANHs is essential for a comprehensive understanding of the environmental burden and toxicological profile of this group of compounds.
Key areas of investigation for this compound and related compounds include:
Carcinogenicity and Mutagenicity: Studies on related dibenzacridines have demonstrated their carcinogenic and mutagenic properties. For example, dibenz[c,h]acridine has been shown to induce tumors in mice. nih.gov Similarly, metabolites of dibenz[a,j]acridine (B14077) have been found to be mutagenic in both bacterial and mammalian cells. nih.gov These findings provide a strong impetus to investigate the biological activity of structurally similar compounds like this compound.
Environmental Occurrence: PANHs are found in the environment as a result of various combustion processes. ca.goveuropa.eu Understanding the presence and distribution of specific PANHs like this compound is crucial for assessing human exposure.
Structure-Activity Relationships: The complex, fused-ring structure of this compound makes it a valuable subject for studying how molecular geometry influences biological activity. ontosight.ai Research on the synthesis and properties of such condensed acridines contributes to a deeper understanding of structure-activity relationships within the broader class of carcinogenic nitrogen compounds. rsc.org
Historical Development of Research Trends on Acridine (B1665455) and Related Polycyclic Aromatic Analogues
Research on acridine and its derivatives has a long history, dating back to their discovery in the 1880s. clockss.org Initially, acridines were recognized for their antibacterial properties. clockss.org Over time, the focus of research expanded to include a wide range of pharmacological activities, including anticancer, antiviral, and antiparasitic effects. clockss.orgresearchgate.net
The planar structure of the acridine nucleus is a key feature responsible for its biological activity, particularly its ability to intercalate with DNA. researchgate.netresearchgate.net This mechanism of action has been a central theme in the development of acridine-based therapeutic agents. researchgate.net
In the mid-20th century, the carcinogenic potential of certain polycyclic aromatic compounds came under intense scrutiny. This led to investigations into the carcinogenicity of various nitrogen-containing heterocyclic compounds, including dibenzacridines. epa.gov The synthesis of new condensed acridines, including those with indeno- fusions, was part of an effort to understand the structural features that contribute to carcinogenicity. rsc.org
Modern research continues to explore the diverse applications of acridine analogues. This includes the development of new anticancer drugs, fluorescent probes for biological imaging, and materials with specific electronic properties. researchgate.netresearchgate.net The study of complex PANHs like this compound builds upon this extensive history, contributing to the ongoing effort to understand the chemistry and biological implications of this important class of compounds.
Below is a table summarizing key research findings on related dibenzacridine compounds:
| Compound | Organism/Cell Line | Key Findings | Reference |
| Dibenz[c,h]acridine | Mouse (CD-1) | Induced skin papillomas and lung and liver tumors. | nih.gov |
| Dibenz[a,j]acridine | Salmonella typhimurium (TA98, TA100), V79 Chinese hamster lung cells | Metabolites, particularly the 'bay-region' diol epoxides, were found to be mutagenic. | nih.gov |
A second table details the carcinogenicity classification of several polycyclic aromatic compounds by the International Agency for Research on Cancer (IARC):
| Compound | IARC Carcinogenicity Classification |
| Benzo[a]pyrene | Group 1 (Carcinogenic to humans) airies.or.jp |
| Dibenz[a,h]acridine | Group 2B (Possibly carcinogenic to humans) carexcanada.ca |
| Dibenz[c,h]acridine | Group 2B (Possibly carcinogenic to humans) carexcanada.ca |
| Indeno[1,2,3-cd]pyrene | Group 2B (Possibly carcinogenic to humans) nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
36762-09-1 |
|---|---|
Molecular Formula |
C27H15N |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
17-azaheptacyclo[14.11.1.02,7.08,28.010,15.018,27.019,24]octacosa-1(27),2,4,6,8,10,12,14,16(28),17,19,21,23,25-tetradecaene |
InChI |
InChI=1S/C27H15N/c1-3-9-18-16(7-1)13-14-22-24-21-12-6-5-11-20(21)23-15-17-8-2-4-10-19(17)27(25(23)24)28-26(18)22/h1-15H |
InChI Key |
QSXOFQDWVNTYLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C4C5=CC=CC=C5C6=CC7=CC=CC=C7C(=C64)N=C32 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization for Research Applications
Established Synthetic Pathways to the Core Dibenz(c,h)indeno(1,2,3-kl)acridine Skeleton
The construction of the fused multi-ring system of this compound is a significant synthetic challenge. Methodologies often involve multi-step sequences that build upon simpler, more accessible precursor molecules.
The formation of the intricate this compound framework relies heavily on cyclization reactions, where pre-designed precursor molecules are induced to form new rings. One established method for synthesizing the related dibenz[c,h]acridine (B1219686) core involves the thermal cyclization of N-aryl-4-chloro-1-aza-1,3-butadiene derivatives, which is followed by a dehydrogenation step to achieve the final aromatic system. researchgate.net Another relevant approach is the formation of the indeno[1,2,3-kl]acridine structure, which has been accomplished through the photorearrangement of azatriptycene. acs.org
The design of precursors is paramount and often involves the strategic placement of reactive groups that will facilitate the desired ring closures. For isomers like dibenzo[a,j]acridines, a three-step sequence is employed, starting with the regioselective cross-coupling of 2,3,5,6-tetrachloropyridine (B1294921) to introduce alkyne and aryl groups, creating a precisely substituted pyridine (B92270) core that is primed for the final cycloisomerization step. researchgate.net This highlights a common strategy: building a central, functionalized heterocyclic ring which can then undergo annulation reactions to form the extended polycyclic system.
Transition metal catalysis has become indispensable in the synthesis of complex polycyclic aromatic compounds, offering high efficiency and selectivity. numberanalytics.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are fundamental for creating the carbon-carbon bonds necessary to assemble the precursors for cyclization. researchgate.netacs.orgmdpi.com For instance, a palladium-catalyzed domino synthesis has been developed for benzo[kl]acridines, which are structurally related to the target molecule. rsc.org This one-pot method efficiently combines amination and C-H activation from commercially available starting materials. rsc.org
Iron catalysis has also emerged as a powerful, cost-effective alternative. A modified Povarov reaction using catalytic iron(III) chloride (FeCl3) has been successfully applied to the general synthesis of dibenzo[a,c]acridines, achieving moderate to high yields. researchgate.netnih.gov This method demonstrates high atom economy and works by facilitating a tandem reaction between 2'-alkynylbiaryl-2-carbaldehydes and aryl amines. researchgate.netnih.gov Ruthenium catalysts have also been utilized for the regioselective C-H arylation of aromatic ketones to build dibenzo[a,h]anthracenes, showcasing the versatility of different transition metals in these complex syntheses. beilstein-journals.org
Catalytic Methods in Polycyclic Acridine (B1665455) Synthesis
| Catalyst System | Reaction Type | Target/Related Scaffold | Key Advantages | Reference |
|---|---|---|---|---|
| Palladium / DPEPhos | Cross-coupling | bis(tolan)amine (Acridine precursor) | High reaction completion between iodine and aniline (B41778) groups. | mdpi.com |
| Palladium(0) / SPhos | Suzuki / Sonogashira | Dibenzo[a,j]acridines | Regioselective, broadly applicable, good yields. | researchgate.net |
| Iron(III) chloride (FeCl3) | Modified Povarov Reaction | Dibenzo[a,c]acridines | High atom-economy, simple substrate preparation, moderate to high yields. | researchgate.netnih.gov |
| Palladium(II) acetate (B1210297) / Xantphos | Domino N-H/C-H Coupling | Benzo[kl]acridines | One-pot synthesis, high overall yield (up to 95%). | rsc.org |
In an academic research setting, maximizing reaction yield and ensuring high purity are critical for obtaining reliable data in subsequent studies. The synthesis of dibenzoacridine isomers provides a clear example of yield optimization. For the synthesis of 2,6-dialkynyl-3,5-diarylpyridines, key precursors to dibenzo[a,j]acridines, a systematic optimization of the Suzuki–Miyaura reaction was necessary. researchgate.net Factors such as the choice of palladium catalyst, ligand, base, and solvent were all varied to maximize the yield. researchgate.net
Similarly, for the iron-catalyzed synthesis of dibenzo[a,c]acridines, optimal conditions were found to be 10 mol% of FeCl3 in toluene (B28343) at 100 °C in open air. researchgate.netnih.gov The choice of catalyst can be crucial; for instance, some multicomponent reactions for synthesizing acridine derivatives utilize reusable magnetic nanoparticles (nano-Fe3O4), which not only provide excellent yields but also simplify purification as the catalyst can be easily removed with a magnet. academie-sciences.fr Purification of these large, often sparingly soluble polycyclic compounds typically relies on column chromatography, and in some cases, recrystallization to achieve the high purity required for analytical and biological testing. researchgate.netacademie-sciences.fr
Functionalization and Derivatization Strategies for Mechanistic Probes
Once the core skeleton of this compound is synthesized, it can be chemically modified or "functionalized." These modifications turn the basic molecule into a sophisticated tool, or "mechanistic probe," for investigating specific biological or environmental processes.
Isotopic labeling is a powerful technique used to trace the path and fate of a molecule in a complex system. In this method, one or more atoms in the this compound molecule are replaced with their heavier, stable isotopes (e.g., replacing Carbon-12 with Carbon-13 or Hydrogen-1 with Deuterium). These labeled molecules are chemically identical to the unlabeled ones but can be distinguished by mass spectrometry.
This approach is invaluable for environmental fate studies, where researchers aim to understand how a compound persists, bioaccumulates, or degrades in the environment. bmuv.de By using isotopically labeled standards, analytical methods like isotope dilution gas chromatography/mass spectrometry (GC/MS) can accurately quantify the presence of the compound in complex environmental samples such as soil or sediment. otsuka.co.jpresearchgate.net Furthermore, this technique is crucial for biotransformation studies, which examine how organisms metabolize the compound. For example, studies on related polycyclic aromatic hydrocarbons (PAHs) like dibenzo[a,i]pyrene have shown that rat liver preparations metabolize them into dihydrodiol derivatives. nih.gov Using labeled compounds allows for the unambiguous identification of such metabolites, providing clear insights into the metabolic pathways and potential toxicity mechanisms. nih.govnih.gov
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and toxicology. They involve synthesizing a series of related compounds, or derivatives, where specific parts of the molecule are systematically changed, and then evaluating how these changes affect biological activity. researchgate.net For acridine-based compounds, the goal is often to understand how modifications influence their interaction with biological targets like DNA or enzymes such as topoisomerases. acs.orgacs.org
By introducing various functional groups to the this compound core, researchers can probe the requirements for biological activity. The chemical nature of these substituents—their size, electronic properties (electron-donating or electron-withdrawing), and hydrogen-bonding capacity—can be altered to map out the interaction landscape with a biological target. researchgate.net For example, SAR studies on other polycyclic acridines have shown that the type and position of substituents, such as aminoalkyl side chains, are critical for their antitumor activity and their ability to inhibit topoisomerase II. acs.orgacs.org These investigations are essential for designing more potent and selective compounds for research and potential therapeutic applications.
SAR Insights for Acridine Derivatives
| Parent Scaffold | Modification | Effect on Activity | Biological Target | Reference |
|---|---|---|---|---|
| Acridine-4-carboxamide | Substitution on acridine ring | Alters potency and selectivity as a topoisomerase inhibitor. | Topoisomerase I/II | acs.org |
| Tetra- and Pentacyclic Acridines | Introduction of water-soluble groups (e.g., dihydroindolizino...chloride) | Increased inhibitory activity in lung and breast tumor cell lines. | Topoisomerase II | acs.org |
| General Acridines | Addition of amino, hydroxy, or chloro groups | Modulates a wide range of biological activities including anticancer and antibacterial properties. | DNA, various enzymes | researchgate.net |
| 9-Anilinoacridines | Variation of linker between benzene (B151609) and acridine rings | Influences activity as a topoisomerase I inhibitor. | Topoisomerase I | researchgate.net |
Advanced Analytical Methodologies for Research Applications
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing complex mixtures. For large azaarenes, both gas and liquid phase techniques are employed, often coupled with advanced detectors to achieve the necessary analytical performance.
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For high-molecular-weight azaarenes like Dibenz(c,h)indeno(1,2,3-kl)acridine, specialized columns and conditions are necessary. The use of robust, low-bleed capillary columns, such as those with a 5% phenyl polymethylsiloxane stationary phase, is common for the analysis of polycyclic aromatic compounds. nih.gov
Advanced detection methods are crucial for both identification and quantification:
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique provides exceptional selectivity and sensitivity by using multiple reaction monitoring (MRM). A specific precursor ion for the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process effectively filters out chemical noise from the sample matrix, allowing for very low detection limits.
Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QToF): This method combines the resolving power of a quadrupole with the high mass accuracy of a time-of-flight mass analyzer. GC-QToF provides high-resolution mass spectra, enabling the determination of elemental compositions for unknown compounds and offering a high degree of confidence in the identification of target analytes like this compound, even in complex mixtures. hpst.cz
The separation of critical isomers, such as Indeno[1,2,3-cd]pyrene and Dibenz[a,h]anthracene, which are structurally similar to the compound of interest, highlights the importance of optimized chromatographic conditions and highly selective detectors. restek.com
High-performance liquid chromatography (HPLC) is particularly well-suited for the analysis of large, less volatile, and thermally labile compounds. Reversed-phase chromatography is the most common mode used for separating azaarenes.
HPLC with Fluorescence Detection (HPLC-FLD): Azaarenes are typically fluorescent molecules, making fluorescence detection an ideal choice due to its high sensitivity and selectivity. nih.gov By carefully selecting the excitation and emission wavelengths, analysts can minimize interferences and achieve very low limits of detection (LOD). researchgate.net For instance, the analysis of related dibenzacridines has been successfully performed using this technique. nih.gov The method's robustness makes it suitable for trace-level analysis of these compounds in complex environmental matrices. researchgate.net
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Coupling HPLC with high-resolution mass spectrometry (e.g., Orbitrap or TOF) provides unambiguous identification and quantification. LC-HRMS offers high mass accuracy and resolving power, allowing for the confident identification of the target compound and its metabolites in complex biological or environmental samples.
Table 1: Illustrative HPLC-FLD Parameters for Azaarene Analysis
| Parameter | Typical Condition/Value | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | perlan.com.pl |
| Mobile Phase | Gradient of Acetonitrile and Water | perlan.com.pl |
| Flow Rate | 1.0 mL/min | perlan.com.pl |
| Detection | Fluorescence Detector (FLD) with wavelength programming | researchgate.net |
| Example λex/λem for Dibenz[a,j]acridine (B14077) | 285/405 nm | researchgate.net |
| Limit of Detection (LOD) for Dibenz[a,j]acridine | 0.07 µg/L | researchgate.net |
For exceptionally complex samples, one-dimensional chromatography may not provide sufficient resolving power. chromatographyonline.com Two-dimensional chromatography (2D chromatography) addresses this by subjecting the sample to two independent separation stages. wikipedia.org
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): In GCxGC, the effluent from a primary GC column is continuously transferred to a second, shorter column with a different stationary phase for a fast, secondary separation. This results in a significant increase in peak capacity and resolving power, making it ideal for separating isomers in complex mixtures such as petroleum products or environmental extracts. wikipedia.org
Comprehensive Two-Dimensional Liquid Chromatography (LCxLC): Similarly, LCxLC employs two different liquid chromatography columns, often with orthogonal separation mechanisms (e.g., size exclusion followed by reversed-phase). nih.gov This technique is highly effective for analyzing complex biological samples where the target compound may be present at low concentrations alongside a vast number of endogenous substances. chromatographyonline.comnih.gov The enhanced separation power of 2D techniques is invaluable for isolating and accurately quantifying specific high-molecular-weight azaarenes like this compound. wikipedia.org
Spectroscopic and Spectrometric Characterization in Research
Following chromatographic separation, spectroscopic and spectrometric techniques are essential for the definitive identification, structural elucidation, and quantification of the target compound and its derivatives.
Mass spectrometry is a critical tool for the analysis of this compound due to its sensitivity and the structural information it provides.
Identification: Electron ionization (EI) is often used in GC-MS, producing a characteristic fragmentation pattern that serves as a molecular fingerprint for library matching. massbank.eu For LC-MS, softer ionization techniques like electrospray ionization (ESI) are used, which typically yield the protonated molecular ion [M+H]+, providing accurate molecular weight information. massbank.eu High-resolution MS can confirm the elemental formula.
Quantification: For quantitative studies, tandem mass spectrometry (MS/MS) is the gold standard. By monitoring a specific precursor-to-product ion transition, analysts can achieve high selectivity and sensitivity, enabling accurate measurement of the compound at trace levels.
Metabolite Identification: MS is instrumental in identifying metabolic products. The metabolism of related compounds like Dibenz[a,j]acridine and Dibenz[a,h]acridine (B14076) has been shown to produce metabolites such as dihydrodiols, oxides, and phenols. nih.govnih.gov These metabolites are identified by the characteristic mass shifts from the parent compound (e.g., +16 Da for hydroxylation, +34 Da for dihydrodiol formation). This approach is directly applicable to studying the metabolic fate of this compound.
Table 2: Representative Mass Spectrometry Data for Acridine (B1665455) Core Structure
| Technique | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |
|---|---|---|---|
| LC-ESI-QTOF (Positive Mode) | 180.0808 [M+H]+ | Not specified (low collision energy) | massbank.eu |
| EI-MS (70 eV) | 179 [M]+• | 152, 151, 126 | massbank.eu |
While MS provides molecular weight and fragmentation data, other spectroscopic methods are required for complete structural elucidation, especially for novel synthetic derivatives or biological adducts.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. Studies on the acridine series have characterized the vibrational modes, including the C-H stretching region and strong bands in the 1100-1600 cm⁻¹ region that are characteristic of the polycyclic aromatic nitrogen heterocycle structure. researchgate.net This technique would be vital for confirming the structural integrity of synthesized this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D techniques like COSY and HMBC) is the most powerful tool for unambiguous structure determination. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the precise mapping of the molecular structure and the determination of substitution patterns in novel derivatives.
UV-Visible and Fluorescence Spectroscopy: These techniques are used to study the electronic properties of the molecule. nih.gov The absorption and emission spectra are characteristic of the chromophore and can be used to study interactions with other molecules, such as DNA, which is a key aspect of research into the biological activity of this class of compounds. mdpi.com
The synthesis of novel condensed acridines, including a 5,11-dimethyldibenz[c,h]indeno-[1,3-kl]acridine, demonstrates the ongoing research into this class of compounds and relies heavily on these spectroscopic methods for characterization. rsc.org
Sample Preparation and Matrix Effects in Environmental and Biological Research Matrices
The accurate quantification of trace-level compounds like this compound is critically dependent on the sample preparation process. The primary goals of sample preparation are to isolate the analyte from the complex sample matrix, concentrate it to a detectable level, and remove interfering substances. Environmental matrices such as soil, sediment, water, and atmospheric particulate matter, as well as biological matrices like tissues and fluids, contain a multitude of compounds that can interfere with analysis. thermofisher.com
These interferences can cause a phenomenon known as the "matrix effect," which can either suppress or enhance the analytical signal, leading to inaccurate quantification. nih.gov In liquid chromatography-mass spectrometry (LC-MS), for instance, co-eluting matrix components can affect the ionization efficiency of the target analyte in the MS source. sciex.com Similarly, in gas chromatography-mass spectrometry (GC-MS), co-extracted compounds can create overlapping peaks or contaminate the system, particularly when analyzing high-boiling-point compounds like complex PAHs. hpst.cz The analysis of PAH derivatives in fumes from bituminous mixtures, for example, is challenging due to the complex composition of the emissions. nih.gov Therefore, developing an effective sample preparation strategy is a crucial first step in the analytical workflow.
Given the typically low concentrations of high-molecular-weight PANHs in samples, extraction and enrichment are essential steps to achieve the required limits of detection. nih.govnih.gov The choice of technique depends on the sample matrix, the physicochemical properties of the analyte, and the desired concentration factor.
Commonly employed techniques include:
Liquid-Liquid Extraction (LLE): A conventional method often used for water samples, but it can be labor-intensive and consume large volumes of organic solvents. nih.gov
Solid-Phase Extraction (SPE): A widely used and versatile technique for both cleaning and concentrating analytes from liquid samples. It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. nih.govnih.gov For complex PANHs, reversed-phase sorbents (e.g., C18) are common.
Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. Analytes partition onto the fiber and are then thermally desorbed into the injector of a gas chromatograph. nih.gov
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples quickly and with less solvent than traditional methods like Soxhlet extraction.
Magnetic Solid-Phase Extraction (MSPE): An emerging technique that uses magnetic nanoparticles as the sorbent. This method simplifies the extraction process as the sorbent with the adsorbed analytes can be easily separated from the sample solution using an external magnetic field, offering a simple, time-saving, and accurate preparation method. mdpi.com
These protocols are designed to effectively isolate and enrich trace analytes, making them indispensable for sensitive and reliable analysis. nih.gov
| Technique | Principle | Applicable Matrices | Advantages | Limitations |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Partitioning of analyte between a liquid sample and a solid sorbent. | Water, biological fluids, liquid extracts. | High enrichment factors, high selectivity, automation potential. nih.gov | Can be prone to clogging with high-particulate samples. |
| Solid-Phase Microextraction (SPME) | Equilibrium partitioning of analyte onto a coated fiber. | Water, air/headspace. | Solvent-free, simple, integrates sampling and pre-concentration. nih.gov | Fiber fragility, potential for matrix effects on the coating. |
| Pressurized Liquid Extraction (PLE) | Solvent extraction at elevated temperature and pressure. | Soil, sediment, tissues, air filters. | Fast, low solvent consumption, high extraction efficiency. | Requires specialized equipment, potential for thermal degradation of labile compounds. |
| Magnetic Solid-Phase Extraction (MSPE) | Adsorption onto magnetic nanoparticles, followed by magnetic separation. | Water, complex liquid samples (e.g., tea infusions). mdpi.com | Rapid separation, simple procedure, high accuracy. mdpi.com | Still an emerging technique, potential for nanoparticle aggregation. |
Even after efficient extraction, sample extracts often contain co-extracted matrix components that can interfere with the final analysis. thermofisher.com Therefore, a "cleanup" step is typically required to remove these interferences. The strategy for cleanup depends on the nature of the interference and the analytical technique being used.
For fatty matrices, such as in biological samples or certain food products, lipids are a major source of interference. Specialized cleanup techniques like using Agilent Bond Elut Enhanced Matrix Removal-Lipid (EMR–Lipid) can effectively remove lipids and provide a cleaner baseline for analysis. lcms.cz For other environmental samples, multi-layer silica (B1680970) gel chromatography is a common approach, where different layers of acidic, basic, and neutral silica can selectively remove different classes of interfering compounds.
Instrumental advancements also play a key role in minimizing interference. The use of tandem mass spectrometry (GC-MS/MS or LC-MS/MS) significantly enhances selectivity. uctm.edu By operating in the Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect a specific precursor-to-product ion transition, which is unique to the analyte of interest. This technique provides more accurate quantification and confirmation in a complex matrix by filtering out background noise and signals from co-eluting compounds. hpst.czuctm.edu Furthermore, high-resolution mass spectrometry (HRMS) can distinguish analytes from interferences based on their exact mass, offering another powerful tool for selective analysis in complex matrices. nih.govresearchgate.net
| Source of Interference | Affected Matrices | Mitigation Strategy (Sample Prep) | Mitigation Strategy (Instrumental) |
|---|---|---|---|
| Humic/Fulvic Acids | Soil, sediment, water. | Alumina (B75360) or Florisil column chromatography, Gel Permeation Chromatography (GPC). | Use of matrix-matched standards for calibration. |
| Lipids (Fats and Oils) | Biological tissues, edible oils, wastewater. lcms.cz | GPC, saponification, specialized sorbents (e.g., EMR-Lipid). lcms.cz | Atmospheric Pressure Chemical Ionization (APCI) source, which is less prone to lipid-induced suppression than ESI. sciex.com |
| Other PAHs/PANHs | All environmental matrices. | Fractionation using silica gel or alumina SPE based on polarity/ring number. | High-resolution chromatography (GC or HPLC), Tandem MS (MS/MS). thermofisher.comuctm.edu |
| Particulate Matter | Air, unfiltered water. nih.gov | Filtration prior to extraction. nih.gov | Robust instrument sources (e.g., GC with JetClean technology). hpst.czmanuals.plus |
To ensure that analytical results are reliable and fit for purpose, the chosen method must be thoroughly validated. gavinpublishers.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. edqm.eu The key performance characteristics are evaluated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). nih.govedqm.eu
For the trace-level analysis of a compound like this compound, the following validation parameters are essential:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.comresearchgate.net
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically demonstrated with a correlation coefficient (R²) close to 1.0. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments on a blank matrix, with typical recoveries for trace analysis expected in the range of 70-120%. researchgate.net
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.
| Validation Parameter | Objective | Typical Acceptance Criteria for Trace Analysis |
|---|---|---|
| Specificity / Selectivity | To confirm the method can distinguish the analyte from interferences. | No significant interfering peaks at the analyte's retention time in blank matrix samples. researchgate.net |
| Linearity | To demonstrate a proportional response to concentration. | Coefficient of determination (R²) ≥ 0.995. researchgate.net |
| Accuracy (Recovery) | To determine how close the measured value is to the true value. | Mean recovery between 70% and 120%. researchgate.net |
| Precision (RSD) | To assess the degree of scatter in the results. | Relative Standard Deviation (RSD) ≤ 20%. researchgate.netnih.gov |
| Limit of Detection (LOD) | To establish the lowest concentration that can be detected. | Signal-to-Noise ratio (S/N) of 3:1. nih.gov |
| Limit of Quantification (LOQ) | To establish the lowest concentration that can be measured reliably. | S/N of 10:1; analyte response must be accurate and precise. researchgate.netnih.gov |
| Robustness | To ensure the method is reliable under varied conditions. | No significant impact on results from minor changes in method parameters. |
Information Not Available for this compound
Following a comprehensive search for scientific literature and data pertaining specifically to the chemical compound This compound , it has been determined that there is a significant lack of available information required to construct the requested article. The search included targeted queries for its environmental occurrence, formation pathways, distribution dynamics, and presence in various environmental compartments.
Despite extensive efforts, no specific research findings, data tables, or detailed environmental reports focusing solely on this compound could be located. The available scientific literature and environmental databases provide information on the broader categories of Polycyclic Aromatic Hydrocarbons (PAHs) and nitrogen-containing heterocyclic aromatic hydrocarbons (azaarenes), including some common isomers of dibenzacridine. However, this general information does not meet the explicit and strict requirement of focusing exclusively on this compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements for this specific compound. The creation of such an article would necessitate data that does not appear to be present in the public domain or is not indexed in the searched scientific databases.
Environmental Occurrence, Distribution, and Transport Dynamics in Research Contexts
Environmental Compartmentalization and Distribution Patterns
Accumulation in Terrestrial Environments (Soil)
High-molecular-weight azaarenes, the class to which Dibenz(c,h)indeno(1,2,3-kl)acridine belongs, are frequently detected as co-contaminants with polycyclic aromatic hydrocarbons (PAHs) in soil, especially at sites impacted by industrial activities such as manufactured gas plants, wood treatment facilities, and coal tar distillation. Their accumulation in soil is a function of their chemical properties, the nature of the contamination source, and environmental weathering processes.
Research on PAH-contaminated sites has revealed a significant diversity and abundance of HMW azaarenes that are often overlooked in standard environmental assessments. A study applying high-resolution mass spectrometry to soils from four different contaminated sites identified 232 distinct azaarene congeners. This highlights a previously unrecognized complexity in the contamination profile of such soils.
The concentration and composition of these azaarenes in soil can vary significantly between locations. In less weathered sites, lower-molecular-weight (three-ring) azaarenes may be more prominent. Conversely, in more weathered soils, the more persistent four- and five-ring azaarenes, such as dibenzo[a,h]acridine, tend to predominate. This suggests that HMW azaarenes are highly resistant to degradation and can persist in the soil matrix for long periods, leading to their accumulation.
The presence of the nitrogen atom in the aromatic structure of azaarenes imparts a greater polarity and water solubility compared to their PAH analogues of similar molecular weight. This property can influence their mobility and partitioning behavior in the soil. While higher water solubility might suggest greater leaching potential, the polar nature of azaarenes can also lead to strong sorption to soil organic matter and mineral surfaces, effectively immobilizing them in the soil column.
Table 1: Research Findings on High-Molecular-Weight Azaarenes in Contaminated Soils
| Finding | Implication for this compound | Reference Context |
|---|---|---|
| Wide diversity of HMW azaarenes (including dibenzoacridines) found in PAH-contaminated soils. | Likely co-occurs with PAHs and other azaarenes at contaminated sites. | Studies on complex contaminant mixtures in industrial soils. |
| Relative abundance of HMW azaarenes increases in weathered soils. | Suggests high persistence and potential for long-term accumulation in soil. | Analysis of soils with varying degrees of contamination age. |
| Azaarenes are more water-soluble than parent PAHs but also sorb strongly to soil particles. | Complex mobility in soil; potential for both leaching and strong retention, leading to accumulation. | Physicochemical property analysis and soil sorption studies. |
| Microbial degradation of HMW azaarenes is slow and isomer-specific. | The specific structure of this compound will dictate its biodegradability and persistence. | Bioremediation studies of azaarene-contaminated soils. |
Atmospheric Transport and Deposition Mechanisms
The atmospheric transport and subsequent deposition of high-molecular-weight azaarenes are critical pathways for their distribution in the environment, including to remote locations far from primary emission sources. The physicochemical properties of these compounds are key determinants of their fate in the atmosphere.
Compared to their homocyclic PAH counterparts, HMW azaarenes generally exhibit lower vapor pressures and higher water solubility. These characteristics mean that they are more likely to partition from the gas phase to the particle phase in the atmosphere, adsorbing onto the surface of atmospheric particulates like soot and dust. This association with particulate matter is a defining feature of their atmospheric behavior.
Once bound to atmospheric particles, this compound and similar compounds can be transported over long distances, governed by atmospheric circulation patterns. The long-range atmospheric transport potential of these compounds has been confirmed by their detection in remote environments such as the Arctic.
The removal of these particle-bound contaminants from the atmosphere occurs through two primary deposition mechanisms:
Dry Deposition: This involves the gravitational settling of particles or their impaction on surfaces such as vegetation, soil, and water bodies. The rate of dry deposition is influenced by particle size, density, and meteorological conditions like wind speed and turbulence.
Wet Deposition: This process involves the scavenging of contaminant-laden particles from the atmosphere by precipitation (rain, snow, fog). The higher water solubility of azaarenes compared to PAHs may enhance their removal via wet deposition. Studies have shown that precipitation is an effective mechanism for washing out atmospheric azaarenes.
Seasonal variations in atmospheric concentrations of azaarenes have been observed, with higher levels often detected during colder months in some regions. This is attributed to a combination of increased emissions from residential heating (e.g., coal and wood combustion), and reduced photochemical degradation and lower mixing layer heights in winter, which concentrates pollutants near the surface.
Table 2: Factors Influencing Atmospheric Transport and Deposition of High-Molecular-Weight Azaarenes
| Factor | Influence on Transport and Deposition | Scientific Rationale |
|---|---|---|
| Low Vapor Pressure | Promotes partitioning to the particle phase. | Compounds with low volatility readily adsorb onto solid surfaces. |
| Particle Association | Enables long-range atmospheric transport. | Fine particles can remain suspended in the atmosphere for extended periods. |
| Higher Water Solubility | Enhances removal by wet deposition (rain, snow). | Increased solubility in water droplets facilitates scavenging from the air. |
| Precipitation | Acts as a primary sink, transferring the compound from the atmosphere to terrestrial and aquatic environments. | Rainout and washout are efficient removal processes for particle-bound pollutants. |
| Emission Sources | High-temperature combustion processes (e.g., coal burning, industrial activities) are major sources. | Azaarenes are formed during the incomplete combustion of nitrogen-containing organic material. |
Environmental Transformation and Remediation Research
Abiotic Transformation Pathways
Abiotic transformation processes, which are non-biological, play a significant role in the environmental degradation of persistent organic pollutants like Dibenz(c,h)indeno(1,2,3-kl)acridine. These pathways primarily involve photochemical and chemical reactions.
Azaarenes are known to absorb sunlight, particularly in the UV region, which can lead to their photochemical transformation. uva.nlmuni.cz This process, known as photolysis or photodegradation, can structurally alter the compound into various oxygenated products. acs.orgresearchgate.net Studies on a range of azaarenes have shown that they can degrade rapidly in the presence of short-waved light, with UV-B radiation being more effective than UV-A. acs.orgresearchgate.net However, since UV-A constitutes a larger fraction of the sunlight that reaches the Earth's surface and penetrates the water column, photolysis by UV-A may be more environmentally relevant and can increase the toxic risk of these aromatic compounds. acs.orgresearchgate.net
The phototransformation of azaarenes can proceed through two primary mechanisms: direct photolysis, where the molecule itself absorbs light energy and undergoes transformation, and indirect photolysis, which is mediated by photosensitizers. In some cases, photomodification leads to oxygenated products, which can be more water-soluble than the parent compound. uva.nl For some azaarenes, photodegradation produces the same degradation products as biological transformation involving monooxygenases. nih.gov Research on other PAHs has demonstrated that photolysis on surfaces like Fe³⁺-montmorillonite clay under visible light can lead to the formation of quinones, ring-opening products, and benzene (B151609) derivatives. nih.gov While specific studies on this compound are not available, its complex structure suggests a susceptibility to similar photochemical degradation pathways.
Chemical oxidation is a remediation technique that involves the use of strong oxidizing agents to transform contaminants into less harmful substances. nih.govmdpi.com Common oxidants used for the remediation of PAH-contaminated soils include persulfate and ozone. mdpi.comresearchgate.net For instance, a microwave-activated persulfate system has been shown to achieve significant degradation of pyrene, a four-ring PAH, within a short period. mdpi.com The process generates reactive oxygen species such as hydroxyl and sulfate (B86663) radicals that attack the PAH structure. mdpi.com
Ozonation is another chemical oxidation process that has been studied for the degradation of azaarenes. researchgate.net The reaction of ozone with these compounds can be highly selective. researchgate.net While the specific reactions of this compound with environmental oxidants have not been detailed in the literature, its chemical structure suggests that it would be susceptible to attack by strong oxidizing agents, leading to the formation of oxidized derivatives and potentially ring cleavage products.
Biotic Transformation and Biodegradation Processes
Biotic transformation, or biodegradation, is a key process in the natural attenuation of organic pollutants and is a cornerstone of many bioremediation strategies. openbiotechnologyjournal.com This involves the metabolic activities of microorganisms like bacteria, fungi, and algae. openbiotechnologyjournal.com
The biodegradation of azaarenes is influenced by several factors, including their molecular weight and the position of the nitrogen atom in the aromatic structure. nih.govresearchgate.net Generally, lower-molecular-weight azaarenes (two and three rings) are more readily biodegradable, while higher-molecular-weight compounds, such as the five-ring this compound, are more recalcitrant. nih.govresearchgate.net
Bacteria: Various bacterial species have been identified that can degrade azaarenes. nih.gov For instance, some bacteria can utilize azaarenes as a source of carbon and energy, leading to their mineralization. openbiotechnologyjournal.com The degradation of high-molecular-weight PAHs often involves dioxygenase enzymes that introduce two hydroxyl groups onto the aromatic ring, initiating the degradation cascade. While specific bacterial strains capable of degrading this compound have not been reported, it is plausible that bacteria capable of degrading other large PAHs and azaarenes possess the enzymatic machinery to at least partially transform this compound.
Fungi: Ligninolytic fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants, including PAHs. openbiotechnologyjournal.com These fungi produce extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which have a non-specific oxidative mechanism. This allows them to degrade complex molecules that they may not use as a primary energy source. Fungi have been shown to produce mutagenic dihydrodiol metabolites from azaarenes. nih.govresearchgate.net
Algae: While less studied than bacteria and fungi, some algae have also been shown to be capable of degrading PAHs. openbiotechnologyjournal.com
The biodegradability of azaarenes can also be affected by the presence of methyl groups, with an increasing degree of methylation leading to decreased biodegradability. nih.gov
The identification of metabolites is crucial for understanding the degradation pathways and potential toxicity of the transformation products. Biotransformation of xenobiotics, including azaarenes, often involves two phases of reactions. basicmedicalkey.commhmedical.com Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. basicmedicalkey.com Phase II reactions involve the conjugation of the modified compound with endogenous molecules to increase water solubility and facilitate excretion. basicmedicalkey.com
For azaarenes, common metabolic products include ketones and mono- or dihydroxylated derivatives. nih.govresearchgate.net In some cases, microorganisms can further degrade these intermediates, leading to ring opening and complete mineralization. nih.govresearchgate.net Studies on the metabolism of dibenz[a,h]acridine (B14076), an isomer of the target compound, by rat liver microsomes have identified trans-3,4-dihydroxy-3,4-dihydro-dibenz[a,h]acridine and trans-10,11-dihydroxy-10,11-dihydrodibenz[a,h]acridine as major metabolites. psu.edu It is plausible that microbial degradation of this compound would proceed through similar hydroxylation steps. Research has also shown that oxidized derivatives of azaarenes, termed azaarones, can be found in the environment and may be more toxic than the parent compounds. researchgate.netnih.gov
Table 1: Potential Biotransformation Metabolites of High-Molecular-Weight Azaarenes
| Parent Compound Class | Common Metabolite Types | Potential Further Transformation |
|---|---|---|
| High-Molecular-Weight Azaarenes | Ketones | Ring cleavage |
| Mono-hydroxylated derivatives | Complete mineralization | |
| Dihydroxylated derivatives (diols) | Formation of more complex oxygenated products | |
| N-oxides | ||
This table is a generalization based on available literature for high-molecular-weight azaarenes and may not be fully representative for this compound.
Research into Environmental Remediation Technologies
The remediation of sites contaminated with PAHs and azaarenes is a significant environmental challenge. Various technologies have been investigated and applied, ranging from physical and chemical methods to biological approaches. nih.govnih.gov
Established remediation options for PAH-contaminated soils include:
Thermal Conduction/Incineration: High-temperature treatments can effectively destroy organic contaminants. nih.gov In situ thermal desorption is another thermal technology that has been used to treat volatile and semi-volatile organic compounds. clu-in.org
Solvent Extraction/Soil Washing: These physical methods use solvents or washing solutions to remove contaminants from the soil matrix. nih.gov
Chemical Oxidation: As discussed in section 5.1.2, this involves the application of chemical oxidants to degrade the contaminants. nih.gov
Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to break down pollutants. openbiotechnologyjournal.comnih.gov
Bioaugmentation and Biostimulation: Bioaugmentation involves the introduction of specific microorganisms to a contaminated site, while biostimulation involves the addition of nutrients or other substances to enhance the activity of indigenous microbial populations. nih.gov
Composting/Biopiles: This ex-situ bioremediation technique involves excavating the contaminated soil and placing it in piles where moisture, temperature, and nutrient levels are controlled to optimize microbial degradation. nih.govfao.org
Phytoremediation: This technology uses plants to remove, degrade, or contain contaminants in soil and water. acs.orge3s-conferences.org For PAHs, rhizospheric degradation, where microorganisms in the root zone of plants break down contaminants, is a key mechanism. acs.org
Table 2: Overview of Remediation Technologies for Azaarene-Contaminated Soil
| Technology | Principle | Advantages | Limitations |
|---|---|---|---|
| Thermal Treatment | High temperatures destroy organic compounds. | High efficiency for a broad range of organics. | High cost, potential for air emissions. |
| Soil Washing | Contaminants are separated from soil particles using a liquid. | Can be effective for specific soil types and contaminants. | Generates contaminated wastewater, may not be effective for all contaminants. |
| Chemical Oxidation | Strong oxidants break down contaminants. | Rapid treatment time. | Can be costly, potential for non-selective reactions. |
| Bioremediation | Microorganisms metabolize contaminants. | Cost-effective, environmentally friendly. | Can be slow, effectiveness depends on contaminant bioavailability and microbial activity. |
| Phytoremediation | Plants and associated microbes remove or degrade contaminants. | Low cost, aesthetically pleasing. | Slow process, limited to the root zone of plants. |
This table provides a general overview and the applicability of each technology is site-specific.
While these technologies have been applied to a range of PAHs, specific research on their efficacy for this compound is lacking. Given its high molecular weight and likely recalcitrance, a combination of technologies, such as a physical or chemical pre-treatment followed by bioremediation, may be the most effective approach for its removal from the environment. rsc.org
Advanced Oxidation Processes (AOPs) for Compound Deconstruction
Advanced Oxidation Processes (AOPs) are remediation technologies that utilize highly reactive species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. uwmh.eu These processes are considered promising for the treatment of water and soil contaminated with stable compounds like PAHs that are resistant to conventional methods. Common AOPs include ozonation, Fenton (and photo-Fenton) processes, and UV/H₂O₂ systems. uwmh.eunih.gov
Direct experimental research on the deconstruction of this compound using AOPs has not been documented in available scientific literature. However, studies on other complex PAHs and azaarenes provide a framework for its expected behavior. For instance, the ozonation of benzo[a]pyrene (B130552) has been shown to proceed via ring cleavage, leading to the formation of more biodegradable intermediates. nj.gov Similarly, chemical oxidation techniques like Fenton, persulfate, and permanganate-based reactions have been applied to mixtures of the 16 EPA priority PAHs. nih.gov
The reactivity of a compound in an AOP system depends on its chemical structure. The presence of the nitrogen atom in the acridine (B1665455) structure of the target compound could influence its susceptibility to oxidative attack compared to its homocyclic PAH counterparts. For related compounds like dibenzo[a,e]pyrene, oxidation using agents like sodium dichromate has been documented. nih.gov While AOPs hold theoretical promise for degrading large, complex azaarenes, the specific reaction kinetics, degradation pathways, and potential transformation products for this compound remain uninvestigated.
Bioremediation Strategies (e.g., Bioslurry Treatment)
Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or detoxify contaminants. For PAH-contaminated sites, this is a widely studied approach. However, HMW azaarenes are known to be particularly recalcitrant to microbial attack. nih.govresearchgate.net
There is no specific research detailing the bioremediation or bioslurry treatment of this compound. Studies on analogous compounds paint a challenging picture. For example, in a study on the mineralization of various polycyclic aromatic compounds in contaminated soils, dibenz[a,j]acridine (B14077) was not mineralized by the indigenous microbial populations over a 64-day period, whereas smaller compounds like carbazole (B46965) were. researchgate.net This highlights the high persistence of complex, multi-ring azaarenes.
Further research into the isomer-selective biodegradation of HMW azaarenes in contaminated soils confirmed that while some degradation can occur under biostimulated aerobic conditions, the rates and extent are highly dependent on the specific isomer. nih.gov This suggests that even if a microbial consortium could degrade some dibenzacridines, it may not be effective against all of them. Bioslurry treatment, which involves treating contaminated soil in a reactor with water and nutrients to enhance microbial activity, has been used for soils from former gasworks sites containing a complex mixture of PAHs and heterocyclic compounds. gov.bc.ca While this method can enhance the degradation of lower molecular weight compounds, the fate of HMW azaarenes like this compound within these systems has not been specifically reported. restek.com
The data below from a study on a related compound, dibenz[a,j]acridine, illustrates the challenges in its biodegradation.
| Compound | Study Type | Finding | Source |
|---|---|---|---|
| Dibenz[a,j]acridine | Mineralization in contaminated soil | Not mineralized by indigenous soil microbiota after 64 days. | researchgate.net |
| HMW Azaarenes (general) | Aerobic microcosm incubation | Biodegradation is highly isomer-selective and often slow. | nih.gov |
Sorption and Sequestration Studies in Environmental Matrices
The fate and transport of this compound in the environment are heavily influenced by its sorption to soil and sediment particles. Sorption controls a contaminant's bioavailability for microbial degradation and its mobility in groundwater. For hydrophobic compounds like PAHs and azaarenes, sorption is primarily to soil organic carbon (OC). acs.org
Direct sorption studies for this compound are not available. However, data for the closely related dibenz[a,j]acridine provide strong evidence for its likely behavior. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic substances in soil. A high Koc value indicates strong sorption and low mobility. For dibenz[a,j]acridine, a very high estimated Koc of 7.7 x 10⁴ and a measured log Koc of 5.86 (corresponding to a Koc of 7.2 x 10⁵) have been reported. nih.gov
Given the structural similarity and high molecular weight, this compound is expected to have a similarly high Koc value, suggesting it will be immobile in soil and strongly sequestered in sediment and soil organic matter. nih.gov The sorption of azaarenes is more complex than that of PAHs; in addition to hydrophobic partitioning, mechanisms like cation exchange and surface complexation can play a role, influenced by soil pH and the basicity of the nitrogen atom in the ring structure. acs.org This strong sorption reduces the compound's concentration in the aqueous phase, limiting its potential to leach into groundwater but also potentially reducing its availability for remediation treatments like bioremediation. nih.gov
| Compound | Parameter | Value | Implication | Source |
|---|---|---|---|---|
| Dibenz[a,j]acridine (proxy) | Estimated Koc | 7.7 x 10⁴ | Expected to be immobile in soil. | nih.gov |
| Dibenz[a,j]acridine (proxy) | Measured log Koc (humic acid) | 5.86 | Very strong binding to organic matter. | nih.gov |
| N-Heterocyclic Compounds (general) | Sorption Mechanisms | Partitioning, Cation Exchange, Surface Complexation | Sorption is complex and pH-dependent. | acs.org |
Mechanistic Investigations of Biological Interactions of Dibenz C,h Indeno 1,2,3 Kl Acridine
Molecular Interactions with Biomacromolecules
The interaction of metabolically activated N-PAHs with essential biomacromolecules is a critical initiating event in their mechanism of toxicity. These interactions can lead to the formation of adducts and modulation of key cellular proteins.
N-heterocyclic polynuclear aromatics are recognized as environmental pollutants formed during the combustion of organic materials containing nitrogen. nih.gov Like many PAHs, their biological activity is often contingent upon metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts. nih.goviarc.fr This process is considered a key molecular event in the initiation of carcinogenesis. iarc.fr
For the related compound Dibenz[a,j]acridine (B14077) (DBA), studies in mice have shown that topical application leads to the formation of distinct DNA adducts in the skin. nih.gov Research indicates that the primary pathway for DBA's activation involves its metabolic conversion to DBA-3,4-dihydrodiol. nih.gov This metabolite is then further processed into a highly reactive bay-region diol-epoxide, which is capable of binding to DNA. nih.gov When DBA-3,4-dihydrodiol was applied directly to mouse skin, it produced the same two primary DNA adducts as the parent DBA compound, but at a total level that was twice as high, suggesting it is a proximate metabolite in the activation pathway. nih.gov Further analysis has suggested the possibility of another activation route proceeding through a bis-dihydrodiol-epoxide. nih.gov
The structures of DNA adducts provide crucial clues about the metabolic pathways and the ultimate reactive metabolites involved. iarc.fr
Table 1: DNA Adducts Formed from Dibenz[a,j]acridine (DBA) and its Metabolites in Mouse Skin
| Applied Compound | Detected Adducts | Key Findings |
| Dibenz[a,j]acridine (DBA) | Adduct 1, Adduct 2 | Parent compound forms two distinct adducts. nih.gov |
| DBA-3,4-dihydrodiol | Adduct 1, Adduct 2 | Produces the same adducts as DBA but at double the level. nih.gov |
| DBA-5,6-dihydrodiol | Adduct 3, Adduct 4 | Forms two different adducts compared to the parent DBA. nih.gov |
This table is based on data for the related compound Dibenz[a,j]acridine.
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in the cellular response to many PAHs and related compounds. researchgate.netfrontiersin.org Upon binding by a ligand, the AhR translocates to the nucleus and drives the expression of a battery of genes, most notably those encoding for cytochrome P450 (CYP) enzymes like CYP1A1 and CYP1B1. nih.govphysiology.org
Studies on aza-PAHs (N-PAHs) have shown them to be potent activators of the AhR. researchgate.net Some aza-PAHs, such as dibenz[a,h]acridine (B14076), can activate the AhR at picomolar concentrations, comparable to the highly potent reference compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). researchgate.net This activation leads to the induction of CYP enzymes. frontiersin.orgnih.gov
CYP1A1 and CYP1B1 are particularly important as they are involved in the metabolic activation of PAHs into their DNA-reactive forms. nih.gov Potent carcinogenic PAHs have been shown to significantly induce CYP1A1 and CYP1B1 mRNA in an AhR-dependent manner. nih.gov The induction of these enzymes can be tissue-specific and is a critical factor in determining the toxic and carcinogenic potential of a given compound. nih.govresearchgate.net While this induction is a key part of the metabolic activation pathway, it is also a detoxification mechanism, as the enzymes can metabolize the compounds into more water-soluble forms for excretion. iarc.fr
Table 2: Aryl Hydrocarbon Receptor (AhR) Activation and CYP Induction by Related Aromatic Compounds
| Compound Class | AhR Activation | CYP Induction | Reference |
| Aza-PAHs (e.g., dibenz[a,h]acridine) | Potent activators, comparable to TCDD. | Induce CYP1A1 and CYP1B1. | researchgate.net |
| Carcinogenic PAHs | Significant activators. | Highly induce CYP1A1 and CYP1B1 mRNA. | nih.gov |
| Experimental Compound A-998679 | Activates AhR, leading to nuclear migration. | Induces Cyp1a1 and Cyp1a2, causing autoinduction. | frontiersin.org |
Due to their lipophilic nature, PAHs and related compounds can readily interact with and diffuse across the lipid membranes of cells. iarc.frnih.gov This property facilitates their absorption through various routes, including the respiratory tract, gastrointestinal tract, and skin. iarc.fr The rate and extent of absorption can vary based on the size of the molecule, with smaller two- or three-ring PAHs being absorbed more rapidly than larger ones. iarc.fr
Cellular Responses and Signaling Pathway Perturbations (In Vitro/Preclinical Models)
Exposure to N-PAHs can trigger a variety of cellular stress responses and disrupt signaling pathways that are fundamental to cell fate decisions, such as proliferation, cell cycle arrest, and apoptosis.
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of the cell's antioxidant defense systems to neutralize them. nih.govnih.gov Many environmental pollutants, including PAHs, are known to induce oxidative stress. nih.govscielo.org.co This can occur through various mechanisms, including the metabolic processing of the xenobiotic itself, which can generate ROS as byproducts. nih.gov
ROS are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA. nih.govliposhell.pl To counteract this, cells possess integrated antioxidant systems, which include enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione (GSH). nih.govmdpi.com When the production of ROS overwhelms these defenses, cellular damage can occur. nih.gov This state of oxidative stress is linked to the pathophysiology of numerous diseases. nih.gov For example, some toxic compounds can deplete GSH levels or inhibit the activity of antioxidant enzymes, thereby increasing cellular vulnerability to damage. nih.gov
Disruption of the cell cycle and the induction of apoptosis (programmed cell death) are common cellular responses to DNA damage and significant cellular stress. nih.govbdbiosciences.com Many anti-cancer agents and toxic compounds exert their effects by interfering with these processes.
For instance, studies on other acridine-containing compounds, like the imidazoacridinone C1311, have shown that they can inhibit the growth of tumor cells by causing an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest is often a prelude to apoptosis. mdpi.com
Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic pathways. The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2). mdpi.com A shift in the balance towards pro-apoptotic proteins can lead to the permeabilization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of a cascade of caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program. mdpi.com Morphological changes characteristic of apoptosis include cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. researchgate.netmdpi.com
Genotoxic Potentials: Mutagenic and Clastogenic Mechanisms (In Vitro Studies)
The genotoxic potential of large, nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs), such as Dibenz(c,h)indeno(1,2,3-kl)acridine, is a significant area of toxicological research. While direct in vitro studies on this compound are not extensively documented in publicly available literature, the mutagenic and clastogenic mechanisms of structurally related aza-PAHs provide a strong basis for understanding its likely biological interactions. The genotoxicity of these compounds is largely attributed to their metabolic activation into reactive intermediates that can covalently bind to DNA, leading to mutations and chromosomal damage.
The metabolic activation of aza-PAHs often mirrors that of their homocyclic counterparts, proceeding through the cytochrome P450 monooxygenase system to form epoxides, which are then hydrolyzed by epoxide hydrolase to dihydrodiols. acs.org These dihydrodiols can be further epoxidized to form highly reactive diol epoxides, which are considered ultimate carcinogens. nih.gov For instance, studies on dibenz[a,h]acridine, a related dibenzoacridine, have shown that its metabolism by human P450 1A1 and 1B1 enzymes results in the formation of dihydrodiols in the bay region, which are precursors to these genotoxic diol epoxides. nih.gov It is the stereochemistry of these metabolites that often dictates their mutagenic potency. acs.org
In vitro assays are crucial for elucidating these mechanisms. The Ames test, using various strains of Salmonella typhimurium, is a widely used method to detect the mutagenic potential of chemical compounds. For many aza-PAHs, mutagenicity is observed, particularly in the presence of a metabolic activation system (S9 fraction), which simulates mammalian metabolism. osti.govnih.gov This indicates that the parent compounds themselves may not be mutagenic but are converted to active mutagens by metabolic enzymes. For example, in studies of coal liquefaction products, the nitrogen-containing polycyclic aromatic hydrocarbon (N-PAC) fractions, which include compounds like benz(c)acridine, were generally more mutagenic in the Ames test than the PAH fractions, with amino-PAH derivatives being the principal mutagenic agents. osti.gov
Clastogenic effects, which involve causing breaks in chromosomes, are another important aspect of genotoxicity. The micronucleus assay, often conducted using cultured mammalian cells such as the RTL-W1 fish liver cell line, is a common method for detecting such chromosomal damage. plos.org Studies on a range of heterocyclic PAHs have demonstrated their ability to induce micronuclei formation, indicating their clastogenic potential. plos.org Acridine (B1665455) itself has been shown to cause the highest absolute induction of micronuclei among a set of tested hetero-PAHs. plos.org Given the structural complexity and large size of this compound, it is plausible that it and its metabolites could also induce significant chromosomal damage.
The following table summarizes the genotoxic potential of related aza-PAHs in various in vitro systems, providing a basis for inferring the potential activity of this compound.
| Compound Class | Test System | Observed Effects | Reference |
| Nitrogen-Containing PAHs (general) | Ames Test (S. typhimurium) | Often mutagenic, especially with metabolic activation. | osti.gov |
| Acridine | Micronucleus Assay (RTL-W1 cells) | High induction of micronuclei. | plos.org |
| Dibenz[a,h]acridine | Metabolism with human P450s | Formation of bay region dihydrodiols (mutagen precursors). | nih.gov |
| Nitroazaarenes | Ames Test (S. typhimurium) | Extraordinarily mutagenic. | nih.gov |
Structure-Activity Relationships (SAR) in Mechanistic Biological Effects
The biological activity of aza-PAHs like this compound is intrinsically linked to their three-dimensional structure and electronic properties. Structure-Activity Relationship (SAR) studies aim to understand how specific molecular features influence toxicological endpoints such as genotoxicity and enzyme induction.
Influence of Molecular Geometry and Electronic Structure on Activity
The geometry of aza-PAHs plays a critical role in their biological interactions. The presence of "bay" and "fjord" regions, which are sterically hindered areas in the molecular structure, is a key determinant of carcinogenic and mutagenic activity in PAHs and their aza-analogues. nih.gov The formation of diol epoxides in these regions is often associated with high genotoxicity. The complex, multi-ring structure of this compound, which includes an indeno-fused system, likely possesses such regions, making it a candidate for metabolic activation to potent mutagens.
The introduction of a nitrogen atom into the polycyclic aromatic system significantly alters the electronic distribution of the molecule. aip.org This can influence several properties relevant to biological activity, including:
Metabolism: The position of the nitrogen atom can affect the regioselectivity of metabolic enzymes like cytochrome P450, directing metabolism towards or away from the formation of highly reactive intermediates. rsc.org For some azaarenes, the nitrogen moiety leads to metabolic pathways that differ from their homocyclic analogues. nih.gov
DNA Intercalation: The planar aromatic structure of acridine derivatives allows them to intercalate between the base pairs of DNA. The altered electronic properties due to the nitrogen atom can enhance this binding. digitallibrary.co.in Theoretical studies on aza-analogues of acridine-4-carboxamides suggest that the position of the nitrogen atom within the ring system influences the interaction energies with DNA base pairs, contributing to sequence-specific binding. digitallibrary.co.in
Receptor Binding: Many toxic effects of PAHs are mediated through the aryl hydrocarbon receptor (AhR). Aza-PAHs have been shown to be potent activators of the AhR, in some cases more so than their parent PAHs. psu.edu The electronic and geometric properties of the molecule are key to this interaction.
The large, planar, yet sterically complex geometry of this compound, combined with the electronic influence of the nitrogen atom, suggests a high potential for strong interactions with biological macromolecules like DNA and cellular receptors.
Impact of Substituent Groups on DNA Binding Affinity and Enzyme Induction
The addition of substituent groups to the core acridine structure can dramatically modulate its biological activity. This is a key area of investigation in the development of acridine-based drugs and in understanding the toxicology of substituted aza-PAHs.
DNA Binding Affinity: Studies on acridine derivatives have shown that the nature and position of substituents have a profound effect on their ability to bind to DNA. For example, in a series of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (AAC) analogues, substitution at the C5 position of the acridine chromophore significantly enhanced DNA binding affinity. nih.gov This enhanced binding was often associated with increased anticancer activity. The substituents can influence binding through various mechanisms, including:
Steric Effects: Bulky substituents can either hinder or, in some cases, favorably position the molecule for intercalation.
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electronic distribution of the acridine ring, affecting its interaction with the DNA base pairs.
Enzyme Induction: Substituent groups can also influence the ability of aza-PAHs to induce the expression of metabolic enzymes, particularly cytochrome P450s. The induction of these enzymes is often mediated by the AhR. Halogen substitution on aza-PAHs like quinoline (B57606) and benzoquinolines has been shown to markedly enhance their AhR ligand activity. jst.go.jp The induction of specific P450 isozymes can, in turn, affect the metabolic fate of the compound, potentially leading to either detoxification or enhanced bioactivation to toxic metabolites. For instance, different benzoquinoline isomers induce different profiles of UDP-glucuronosyltransferase activity, an enzyme involved in the detoxification and elimination of metabolites. nih.gov
Computational and Theoretical Chemistry Studies of Dibenz C,h Indeno 1,2,3 Kl Acridine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the intrinsic properties of molecules. DFT methods are used to determine the electronic distribution and energy of a system, which in turn dictates its geometry, stability, and reactivity.
The insertion of a nitrogen atom into a polycyclic aromatic hydrocarbon (PAH) framework, creating an aza-PAH like Dibenz(c,h)indeno(1,2,3-kl)acridine, significantly modifies the electronic structure. acs.org This introduces nπ* states and alters the distribution of π-electrons, which can influence the molecule's photochemical behavior and reactivity. acs.org
Table 1: Predicted Effects of Nitrogen Substitution on Electronic Properties of PAHs
| Property | General Effect of Nitrogen Substitution | Influencing Factors |
| Electronic Spectra | Can cause red-shifting or blue-shifting of absorption bands. tezu.ernet.in | Position of the nitrogen atom within the aromatic system. tezu.ernet.in |
| Reactivity | Alters the location of reactive sites for electrophilic, nucleophilic, and radical attack. researchgate.net | Changes in electron density distribution due to the electronegativity of nitrogen. |
| Ionization Energy | Generally modifies the energy required to remove an electron. | The specific location of the nitrogen atom and the overall molecular structure. |
This table is based on general findings for aza-PAHs and not on specific data for this compound.
The stability of a molecule is intrinsically linked to its three-dimensional structure or conformation. While large, fused aromatic systems like this compound are largely planar, computational methods can determine the most stable geometric parameters, including bond lengths and angles. For more flexible molecules, conformational analysis is used to identify the lowest energy structures. While significant conformational flexibility is not expected for the rigid core of this compound, DFT calculations would be essential to determine its precise, lowest-energy geometry.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are used to study the interactions between a molecule and its biological targets, such as receptors and DNA, and to predict its metabolic fate.
Many toxic effects of PAHs and related compounds are mediated through the Aryl Hydrocarbon Receptor (AHR). psu.edumdpi.com Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a receptor. Studies on a variety of aza-PAHs have shown that they can be potent activators of the AHR, with some exhibiting binding affinities comparable to that of the prototypical ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). psu.edu The binding affinity is influenced by factors such as molecular size, shape, and electronic properties. psu.edumdpi.com
Although no specific docking studies of this compound with the AHR were found, its structural characteristics suggest it is a potential AHR ligand. A computational docking study would involve placing the molecule into the AHR's ligand-binding pocket and calculating a scoring function to estimate binding affinity. This would help in assessing its potential for dioxin-like toxicity.
Similarly, the interaction of this compound with DNA could be investigated through molecular docking. Many PAHs exert their carcinogenic effects by intercalating into the DNA double helix and forming covalent adducts after metabolic activation. Docking simulations can predict the preferred mode of binding (e.g., intercalation or groove binding) and identify key interactions.
Table 2: Key Parameters in Ligand-Receptor Docking of Aza-PAHs with AHR
| Parameter | Description | Importance |
| Binding Affinity/Score | An estimation of the strength of the interaction between the ligand and the receptor. | Predicts the potency of the compound as an AHR agonist or antagonist. |
| Binding Pose | The predicted orientation of the ligand within the receptor's binding site. | Reveals key intermolecular interactions (e.g., π-π stacking, hydrogen bonds). |
| Interacting Residues | The specific amino acids in the receptor that are in close contact with the ligand. | Helps to understand the molecular basis of binding and species-specific differences in AHR activation. |
This table is based on general findings for aza-PAHs and not on specific data for this compound.
The biological activity of aza-PAHs is often dependent on their metabolic transformation by enzymes such as cytochrome P450s. Computational methods can be used to predict the likely sites of metabolism on the molecule. This is often related to the reactivity of different positions, which can be calculated using quantum chemical methods as described in section 7.1.1.
Furthermore, computational tools and databases can predict entire metabolic pathways. By inputting the structure of this compound, these tools could generate a series of potential metabolites, including hydroxylated derivatives, epoxides, and conjugates. This information is crucial for understanding its potential toxicity, as metabolites are often the ultimate carcinogenic species.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov For aza-PAHs, QSAR models have been developed to predict their AHR-mediated activity. psu.edu These models use molecular descriptors, which are numerical representations of a molecule's properties, to build a mathematical equation that can predict the activity of new or untested compounds.
Important descriptors in QSAR models for AHR activation by aza-PAHs include ellipsoidal volume, molar refractivity, and molecular size. psu.edu A QSAR study including this compound would involve calculating a wide range of molecular descriptors for this compound and a set of related molecules with known activities. By fitting these data to a statistical model, the activity of this compound could be predicted, and the key structural features driving its activity could be identified. This provides mechanistic insights by highlighting which molecular properties are most important for the biological effect.
Predictive Models for DNA Adduct Formation Potential
Predictive models for the potential of chemical compounds to form DNA adducts are crucial in toxicology and carcinogenesis research. These computational models often utilize quantum chemistry calculations to determine the reactivity of metabolites, such as diol epoxides, which are known to bind covalently to DNA. For many polycyclic aromatic hydrocarbons (PAHs) and their aza-derivatives, these models have successfully predicted their carcinogenic potential by calculating properties like the ease of carbocation formation in the "bay region" of the molecule.
However, a thorough search of scientific literature and chemical databases did not yield any studies that have developed or applied such predictive models specifically to this compound. Consequently, no data is available to populate a table on its DNA adduct formation potential.
Correlations between Molecular Descriptors and Biological Interaction Mechanisms
Quantitative Structure-Activity Relationship (QSAR) models are established by correlating calculated molecular descriptors with observed biological activities. These descriptors can include a wide range of properties such as electronic (e.g., HOMO-LUMO gap, partial charges), topological (e.g., connectivity indices), and geometric (e.g., molecular surface area) parameters. For many aza-PAHs, QSAR studies have provided insights into the mechanisms of their biological interactions, including mutagenicity and carcinogenicity.
In the case of this compound, no published research could be found that details the calculation of its molecular descriptors and their correlation with any biological interaction mechanisms. Therefore, it is not possible to present a data table or a detailed analysis of such correlations for this specific compound.
While computational studies have been performed on smaller, related aza-PAHs such as dibenz[a,j]acridine (B14077) and dibenz[c,h]acridine (B1219686), these findings cannot be directly extrapolated to the larger and structurally distinct this compound. The unique electronic and steric properties of this specific complex heterocyclic system would necessitate its own dedicated computational and theoretical investigation to understand its potential for DNA adduct formation and its biological activity profile.
Future Research Directions and Emerging Areas in Dibenz C,h Indeno 1,2,3 Kl Acridine Studies
Development of Novel Analytical Probes and Sensors for Environmental Monitoring Research
The detection of high-molecular-weight aza-PAHs like Dibenz(c,h)indeno(1,2,3-kl)acridine in environmental matrices presents a significant analytical challenge. Future research must focus on creating highly sensitive and selective analytical tools capable of real-time, in-situ monitoring.
Detailed Research Findings: Current detection of PAHs and their derivatives relies heavily on laboratory-based chromatographic methods such as GC-MS and HPLC. ontosight.ai While accurate, these methods are time-consuming and not suitable for rapid field screening. Recent advances have seen the development of biosensors and immunosensors that offer promising alternatives for broader classes of PAHs. Current time information in Kuala Lumpur, MY. For instance, monoclonal antibody-based biosensors have shown high sensitivity for 3- to 5-ring PAHs in aqueous samples, with detection limits as low as 0.2 μg/L. These immunoassays can be integrated into portable systems for near real-time analysis.
Furthermore, optical sensors, particularly those based on fluorescence, are being adapted for in-situ PAH detection in marine environments. Glider-compatible fluorometers can now target specific PAHs like naphthalene (B1677914) and phenanthrene, providing valuable spatiotemporal data on contamination. The future for this compound lies in leveraging these platform technologies. Research should be directed towards developing highly specific molecular recognition elements, such as monoclonal antibodies or molecularly imprinted polymers (MIPs), that are tailored to the unique structure of this compound. The integration of such specific probes with advanced sensor platforms, including electrochemical and surface-enhanced Raman scattering (SERS)-based optical sensors, represents a critical frontier for environmental monitoring. ontosight.ai
| Sensor Type | Principle of Detection | Key Advantages | Future Direction for this compound | Reference |
|---|---|---|---|---|
| Immunosensors/Biosensors | Binding of PAH to specific antibodies or biological receptors. | High sensitivity and specificity, potential for portability and real-time analysis. | Development of monoclonal antibodies specific to its unique epitope. | |
| Fluorescence-Based Optical Sensors | Detection of intrinsic fluorescence of the aromatic structure. | Suitable for in-situ and remote monitoring (e.g., on gliders). | Characterization of its unique fluorescence signature and development of targeted optical probes. | |
| Electrochemical Sensors | Measures changes in electrical properties upon interaction with the target analyte. | Easy fabrication, high sensitivity, and potential for miniaturization. | Design of electrode surfaces functionalized with specific recognition layers. | ontosight.ai |
| SERS-Based Optical Sensors | Enhancement of Raman scattering signal of molecules adsorbed on nanostructured surfaces. | Provides a molecular fingerprint, enabling high specificity. | Development of SERS substrates tailored for the adsorption and detection of large aza-PAHs. |
Advanced Computational Approaches for Complex Biological Systems Modeling
Computational toxicology offers a powerful, cost-effective, and ethical approach to predict the potential hazards of chemicals, minimizing the need for extensive animal testing. For a compound like this compound, where toxicological data is scarce, in-silico methods are essential for prioritizing research and understanding its potential mechanisms of action.
Detailed Research Findings: Quantitative Structure-Activity Relationship (QSAR) models are widely used to predict the toxicity of chemicals based on their molecular structure. For PAHs, QSAR models have been developed to predict various endpoints, but their accuracy for complex, high-molecular-weight aza-PAHs is an area requiring significant improvement. The presence of the nitrogen heteroatom can significantly alter electronic properties and metabolic pathways, which must be accounted for in predictive models.
Future research should focus on developing sophisticated, mechanism-based computational models. This includes the use of molecular docking simulations to predict the binding affinity of this compound and its metabolites to key biological receptors, such as the aryl hydrocarbon receptor (AhR). Density Functional Theory (DFT) studies can elucidate the reactivity of different regions of the molecule, predicting the formation of potentially carcinogenic metabolites like diol epoxides and carbocations. Integrating these first-principle computational methods with systems biology data can create predictive models of toxicity pathways, offering a more holistic view of the compound's potential adverse effects.
| Computational Method | Application | Future Direction for this compound | Reference |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicts toxicity based on molecular descriptors. | Develop specific QSAR models for large aza-PAHs, incorporating descriptors for the nitrogen atom's influence. | |
| Molecular Docking | Simulates the binding of a ligand to a biological target (e.g., AhR, DNA). | Predict binding affinity and interaction modes to understand potential for receptor activation and genotoxicity. | |
| Density Functional Theory (DFT) | Calculates electronic structure to predict chemical reactivity and metabolic fate. | Model the formation of reactive metabolites and their stability to identify potential carcinogenic pathways. | |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulates the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. | Integrate metabolic rates from in-vitro and DFT studies to predict internal tissue concentrations and guide risk assessment. |
Integrated Multi-Omics Approaches for Mechanistic Pathway Elucidation
To fully understand the biological impact of this compound, it is crucial to move beyond single-endpoint toxicity tests and embrace a systems-level perspective. Integrated multi-omics approaches—combining genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive map of the molecular perturbations caused by exposure.
Detailed Research Findings: Toxicogenomics has proven valuable for assessing PAHs, revealing that even structurally similar compounds can induce distinct gene expression profiles and perturb different carcinogenic pathways. Studies on complex PAH mixtures have used transcriptomics to evaluate the assumption of additivity in risk assessment, showing that interactions between compounds can lead to non-additive effects. This highlights the importance of studying compounds like this compound individually to understand their unique contribution to the toxicity of environmental mixtures.
Future research must apply a multi-omics strategy to organisms exposed to this compound. A typical workflow would involve:
Transcriptomics (RNA-Seq): To identify genes and signaling pathways (e.g., DNA damage response, inflammation, cell cycle control) whose expression is altered upon exposure.
Proteomics: To quantify changes in protein expression, confirming transcript-level findings and identifying post-translational modifications that regulate protein function.
Metabolomics: To detect changes in the profiles of endogenous small molecules, providing a functional readout of the physiological state and identifying disrupted metabolic pathways.
Integrating these omics datasets can reveal the complete chain of events from molecular initiation (e.g., receptor binding) to the ultimate adverse outcome, providing robust mechanistic evidence for risk assessment.
Sustainable Synthesis and Degradation Technologies for Environmental Management Research
Effective environmental management of this compound requires a dual focus: the development of sustainable methods for its synthesis (for use as an analytical standard and in toxicological studies) and efficient technologies for its degradation in contaminated environments.
Detailed Research Findings: The synthesis of complex acridine (B1665455) derivatives often involves multi-step processes that may use harsh reagents. Recent research in green chemistry has focused on developing more sustainable synthetic routes. This includes one-pot, multi-component reactions assisted by microwaves and the use of eco-friendly solvents like water and reusable catalysts. For example, a Co/C catalyst derived from rice husks has been used for the microwave-assisted synthesis of acridine derivatives in water with high yields. Future efforts should aim to adapt these green principles to the synthesis of this compound.
On the degradation front, the persistence of high-molecular-weight PAHs and aza-PAHs is a major concern. Research has shown that while low-molecular-weight azaarenes are readily biodegradable, larger 5-ring congeners are highly recalcitrant. Future research should explore two main avenues:
Bioremediation: This involves identifying and isolating microorganisms (bacteria and fungi) capable of degrading large aza-PAHs. Enhancing the bioavailability of these compounds through the use of surfactants or compost is a key strategy to improve degradation rates in soil.
Advanced Oxidation Processes (AOPs): AOPs, such as ozonation or Fenton-based reactions, generate highly reactive oxygen species that can break down persistent organic pollutants. Combining different AOPs or coupling them with photocatalysis (e.g., O3/photocatalyst) is a promising strategy for achieving complete mineralization of recalcitrant compounds like this compound.
Q & A
Q. What role do environmental matrices (e.g., particulate matter, organic carbon) play in modulating the bioavailability and degradation of this compound?
- Methodological Answer : Adsorption to particulate matter (PM2.5) enhances atmospheric transport but reduces bioavailability. Degradation half-lives in soil range from 14–90 days, depending on organic carbon content. Accelerated photolysis protocols using UV-B lamps (290–320 nm) can simulate environmental degradation pathways .
Q. What methodologies are recommended for quantifying human exposure to this compound via inhalation pathways?
- Methodological Answer : Personal air samplers with quartz filters (flow rate: 2 L/min) collect airborne PAHs over 24-hour periods. Post-sampling, ultrasonic extraction in acetonitrile followed by HPLC-fluorescence achieves quantification at parts-per-trillion levels . Biomarkers like urinary 1-hydroxypyrene are less specific but useful for cumulative exposure assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
